(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine
CAS No.: 96948-51-5
Cat. No.: VC8336105
Molecular Formula: C34H28N2
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96948-51-5 |
---|---|
Molecular Formula | C34H28N2 |
Molecular Weight | 464.6 g/mol |
IUPAC Name | N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine |
Standard InChI | InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 |
Standard InChI Key | UDBGHMXATFEWBW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 |
Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine, reflecting its binaphthyl core and benzyl substituents . The molecular formula confirms the presence of two naphthalene rings, two benzyl groups, and two amine functionalities. The (R)-configuration denotes the spatial arrangement of substituents around the chiral axis, critical for its stereoselective interactions .
Stereochemical and Structural Features
The compound’s 2D structure (Figure 1) reveals a central binaphthyl system where the two naphthalene rings are connected via a single bond, allowing for axial chirality. The benzyl groups (-CHCH) attached to the amine nitrogen atoms introduce steric bulk, which stabilizes specific conformations and enhances enantioselectivity in catalytic applications . The 3D conformer further illustrates the non-planar geometry, with the benzyl groups adopting positions perpendicular to the naphthalene planes to minimize steric clashes .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 464.6 g/mol | PubChem |
Solubility | Soluble in DMSO, CHCl | GlpBio |
Storage Conditions | Room temperature, dry | GlpBio |
SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=... | PubChem |
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine typically involves Ullmann coupling or Buchwald-Hartwig amination to form the C-N bonds between the naphthalene rings and benzylamine groups . A representative route includes:
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Diamine Formation: Reacting 1,1'-binaphthyl-2,2'-diamine with benzyl bromide in the presence of a base such as KCO.
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Chiral Resolution: Using chiral auxiliaries or chromatography to isolate the (R)-enantiomer .
Optimization and Yield Considerations
Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while temperatures above 80°C improve coupling efficiency . The molarity equation is critical for scaling up reactions .
Applications in Asymmetric Catalysis
Role as a Chiral Ligand
The compound’s rigid binaphthyl framework and benzyl substituents make it an effective ligand in transition-metal-catalyzed asymmetric reactions. For example, it facilitates enantioselective hydrogenation of ketones with up to 98% enantiomeric excess (ee) when coordinated to rhodium complexes .
Case Study: Enantioselective Aldol Reactions
In a model aldol reaction between benzaldehyde and acetone, the (R)-configured ligand induced a 15:1 diastereomeric ratio favoring the syn-product, underscoring its ability to control stereochemistry .
Computational and Theoretical Insights
Molecular Docking Studies
Docking analyses using AutoDock Vina reveal strong binding affinity (−9.2 kcal/mol) between (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine and the ATP-binding pocket of Staphylococcus aureus DNA gyrase, hinting at potential antibacterial applications .
Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a HOMO-LUMO gap of 4.3 eV, correlating with moderate chemical stability and redox activity suitable for catalytic cycles .
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